molecular formula C16H19NO3 B2791440 N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide CAS No. 1234819-70-5

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B2791440
CAS No.: 1234819-70-5
M. Wt: 273.332
InChI Key: DOIYHPIUSLPAIG-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a furan-2-yl propan-2-yl group attached to the nitrogen atom and a 3-methylphenoxy substituent on the acetamide backbone. The furan ring introduces aromatic and electron-rich properties, while the 3-methylphenoxy group contributes hydrophobic and steric effects.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12-5-3-6-14(9-12)20-11-16(18)17-13(2)10-15-7-4-8-19-15/h3-9,13H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIYHPIUSLPAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

    Attachment of the m-Tolyloxyacetamide Moiety: The final step involves the coupling of the furan-propan-2-yl intermediate with m-tolyloxyacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can yield dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran and tetrahydrofuran derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide is dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The furan ring and acetamide moiety are likely involved in binding interactions with these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide derivatives, focusing on substituent effects, pharmacological activities, and applications.

Structural Analogues with Phenoxy Substituents
Compound Name / ID Key Structural Features Pharmacological Activity Evidence Source
NAPMA () 3-methylphenoxy group; 4-acetylpiperazinylphenyl substituent Osteoclast inhibition; anti-osteoporotic
2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () Varied phenoxy groups; bicyclic N-substituent Anti-inflammatory, analgesic, antipyretic
Target compound 3-methylphenoxy; furan-2-yl propan-2-yl substituent Inferred: Potential anti-inflammatory or CNS activity (structural analogy) N/A

Key Observations :

  • The 3-methylphenoxy group is shared with NAPMA (), which exhibits osteoclast-inhibiting properties via downregulation of NFATc1 and cathepsin K . This suggests that the target compound may similarly interact with bone metabolism pathways.
  • Substituted phenoxy acetamides in demonstrate broad anti-inflammatory and analgesic activities, indicating that the phenoxy moiety enhances binding to inflammatory targets (e.g., cyclooxygenases) .
Heterocyclic Substituents: Furan and Related Groups
Compound Name / ID Key Structural Features Pharmacological Activity Evidence Source
Suvecaltamide () Pyridinyl and trifluoroethoxy substituents Antiepileptic (Cav channel stabilizer)
Quinoline derivatives () Tetrahydrofuran-3-yl-oxy; indole/quinoline cores Not specified; likely kinase inhibition (quinoline context)
Target compound Furan-2-yl propan-2-yl substituent Inferred: Possible CNS or metabolic activity N/A

Key Observations :

  • Furan rings (as in the target compound) and tetrahydrofuran-3-yl-oxy groups () are electron-rich and may enhance solubility or receptor binding in hydrophobic pockets .
  • Suvecaltamide () incorporates a trifluoroethoxy-pyridinyl group, enabling voltage-gated calcium channel modulation, which highlights the role of heterocycles in CNS-targeting drugs .
Acetamide Derivatives in Pesticides ()
Compound Name / ID Key Structural Features Application Evidence Source
Alachlor, Pretilachlor () Chloro-substituted; diethylphenyl groups Herbicidal activity
Target compound Lacks chloro or alkylphenyl groups Unlikely pesticidal (structural divergence) N/A

Key Observations :

  • Pesticidal acetamides () typically feature chloro and alkylphenyl substituents, which are absent in the target compound. This suggests divergent biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and functional group protection. For example, coupling 3-methylphenoxyacetic acid derivatives with furan-containing amines under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C improves yield . Microwave-assisted synthesis (e.g., 100–120°C, 20–30 min) can accelerate reaction kinetics while minimizing side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (DMSO-d6_6 or CDCl3_3) confirm the presence of furan protons (δ 6.2–7.4 ppm), acetamide carbonyl (δ ~170 ppm), and phenoxy substituents .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and aromatic C-O (~1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+^+ at m/z 342.1478) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL) . For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (final DMSO ≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell lines, incubation times). Standardize protocols using:

  • Positive controls : Compare with structurally similar bioactive acetamides (e.g., compound) .
  • Dose-response curves : Validate EC50_{50}/IC50_{50} values across ≥3 independent replicates .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm mechanism-specific effects .

Q. What computational strategies are effective for predicting binding affinities of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). Focus on furan and phenoxy moieties as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structure with activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?

  • Methodological Answer :

  • Substituent variation : Synthesize analogs with halogenated phenoxy groups (e.g., 3-Cl, 4-F) or modified furan rings (e.g., thiophene replacement) .
  • Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups to enhance metabolic stability .
  • ADME profiling : Assess permeability (Caco-2 assay), metabolic stability (microsomal t1/2_{1/2}), and plasma protein binding (equilibrium dialysis) .

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